molecular formula C19H29NOS B13765236 p-Dodecyloxyphenylisothiocyanate CAS No. 64047-45-6

p-Dodecyloxyphenylisothiocyanate

Cat. No.: B13765236
CAS No.: 64047-45-6
M. Wt: 319.5 g/mol
InChI Key: BZGDMMAQJCFOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecoxy-4-isothiocyanatobenzene is an organic compound with the molecular formula C19H29NOS It is characterized by the presence of a dodecoxy group (a twelve-carbon alkyl chain) attached to a benzene ring, which also bears an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecoxy-4-isothiocyanatobenzene can be synthesized through a multi-step process starting from the corresponding amine. One common method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurization using reagents such as iodine or cyanuric acid to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of 1-dodecoxy-4-isothiocyanatobenzene typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, safety, and yield. The use of non-toxic and readily available reagents is preferred to ensure environmental sustainability and economic viability .

Chemical Reactions Analysis

Types of Reactions

1-Dodecoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Dodecoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-dodecoxy-4-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Dodecoxy-4-isothiocyanatobenzene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64047-45-6

Molecular Formula

C19H29NOS

Molecular Weight

319.5 g/mol

IUPAC Name

1-dodecoxy-4-isothiocyanatobenzene

InChI

InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(13-15-19)20-17-22/h12-15H,2-11,16H2,1H3

InChI Key

BZGDMMAQJCFOTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.